Isopropyl-d7 Paraben
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Overview
Description
Isopropyl-d7 Paraben, also known as Isopropyl 4-hydroxybenzoate-d7, is a deuterium-labeled compound. It is a derivative of p-hydroxybenzoic acid, where the hydrogen atoms in the isopropyl group are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl-d7 Paraben can be synthesized through the esterification of p-hydroxybenzoic acid with deuterated isopropanol (propan-2-yl-d7). The reaction typically involves the use of a catalyst such as sulfuric acid or thionyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isopropanol and p-hydroxybenzoic acid. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-d7 Paraben undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or thionyl chloride.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- p-Hydroxybenzoic acid and deuterated isopropanol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Isopropyl-d7 Paraben is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze various compounds.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to trace the movement and transformation of drugs within biological systems.
Environmental Studies: Utilized in the detection and quantification of parabens in environmental samples to study their distribution and impact .
Mechanism of Action
Isopropyl-d7 Paraben exerts its effects primarily through its role as an internal standard in analytical applications. Its deuterium labeling allows for precise tracking and quantification in mass spectrometry and NMR spectroscopy. The compound does not have a direct biological mechanism of action but serves as a reference point in various analytical methods .
Comparison with Similar Compounds
Similar Compounds
Methyl-d3 Paraben: A deuterium-labeled derivative of methyl paraben.
Ethyl-d5 Paraben: A deuterium-labeled derivative of ethyl paraben.
Propyl-d7 Paraben: A deuterium-labeled derivative of propyl paraben
Uniqueness
Isopropyl-d7 Paraben is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the accuracy and precision of analytical measurements, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D |
InChI Key |
CMHMMKSPYOOVGI-QXMYYZBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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